D-erythro-Eritadenine

SAHH Inhibition Enzyme Kinetics Stereochemistry

D-erythro-Eritadenine (DEA) is the only stereoisomer with maximal SAHH inhibitory activity—L-threo-eritadenine is inactive, and (S)-DHPA is 800-fold less potent. With an IC50 of 7 nM against human SAAH, DEA is an essential positive control for methylation cycle studies, a benchmark for anti-cryptosporidial screening (MIC50 3 µM), and a validated tool for cholesterol/metabolism research. Its well-characterized X-ray binding mode enables rational drug design. This stereoisomer cannot be generically substituted without compromising experimental validity.

Molecular Formula C9H11N5O4
Molecular Weight 253.22 g/mol
CAS No. 23918-98-1
Cat. No. B1671053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-erythro-Eritadenine
CAS23918-98-1
Synonyms6-amino-alpha,beta-dihydroxy-9H-purine-9-butanoic acid
eritadenine
eritadenine, (R-(R*,S*))-isomer
eritadenine, (S-(R*,R*))-isomer
eritadenine, (S-(R*,S*))-isomer
eritadenine, monosodium salt, (R-(R*,R*))-isomer
eritadenine, monosodium salt, (S-(R*,R*))-isome
Molecular FormulaC9H11N5O4
Molecular Weight253.22 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)CC(C(C(=O)O)O)O)N
InChIInChI=1S/C9H11N5O4/c10-7-5-8(12-2-11-7)14(3-13-5)1-4(15)6(16)9(17)18/h2-4,6,15-16H,1H2,(H,17,18)(H2,10,11,12)
InChIKeyLIEMBEWXEZJEEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

D-erythro-Eritadenine (CAS 23918-98-1): An Acyclic Adenosine Analogue S-Adenosylhomocysteine Hydrolase Inhibitor


D-erythro-Eritadenine (DEA), also known as lentinacin or lentysine, is a naturally occurring purine alkaloid isolated from shiitake mushrooms (Lentinus edodes) [1]. Chemically, it is (2R,3R)-4-(6-aminopurin-9-yl)-2,3-dihydroxybutanoic acid, an acyclic sugar adenosine analogue characterized by its (2R,3R) configuration (the D-erythro stereoisomer) [2]. Its primary mechanism of action is potent, reversible inhibition of S-adenosyl-L-homocysteine hydrolase (SAHH; AdoHcyase) [3], an enzyme central to cellular methylation processes and the methionine cycle. This inhibition drives its well-documented hypocholesterolemic and antiparasitic activities, making it a key research tool and lead compound in cardiovascular and infectious disease pharmacology.

Why D-erythro-Eritadenine Cannot Be Substituted with Other SAHH Inhibitors or Stereoisomers


D-erythro-Eritadenine (DEA) cannot be generically substituted for other SAHH inhibitors or its own stereoisomers because its biological activity is exquisitely sensitive to stereochemistry and molecular architecture. Unlike cyclic sugar adenosine analogues and mechanism-based inhibitors, DEA is an acyclic sugar analogue with a distinct chirality at C2' and C3' that dictates a unique binding mode and inhibition profile [1]. Crucially, the four stereoisomers of eritadenine exhibit vastly different hypocholesterolemic potencies, with L-threo-eritadenine showing no activity [2]. Furthermore, while (S)-DHPA is another acyclic adenosine analogue and SAHH inhibitor, it is significantly less potent on both the isolated enzyme (IC50 difference of 800-fold) and in inhibiting parasite growth (MIC50 difference of ~3.7-fold) compared to DEA [3]. Therefore, for any application requiring specific and potent inhibition of SAHH, especially where stereochemical specificity is paramount, substitution with an alternative analogue or isomer will result in unpredictable and likely inferior outcomes. The following section details the quantitative evidence that underscores this lack of interchangeability.

D-erythro-Eritadenine: Quantified Differentiation Against Key Comparators


SAHH Inhibition: D-erythro-Eritadenine vs. (S)-DHPA and Cyclic Sugar Analogues

D-erythro-Eritadenine (DEA) is a far more potent inhibitor of recombinant Cryptosporidium parvum S-adenosylhomocysteine hydrolase (CpSAHH) than the related acyclic adenosine analogue (S)-DHPA. In a direct head-to-head comparison, DEA exhibited an IC50 of 30 nM, which is 800-fold lower (i.e., more potent) than the 24 µM IC50 observed for (S)-DHPA [1]. Furthermore, unlike mechanism-based inhibitors which are cyclic sugar adenosine analogues, DEA is an acyclic analogue that acts as a reversible inhibitor and displays opposite chirality at the C2' and C3' positions, leading to a unique closed-conformation binding mode with SAHH [2].

SAHH Inhibition Enzyme Kinetics Stereochemistry

Hypocholesterolemic Activity: Stereoisomer-Specific Potency Hierarchy

The hypocholesterolemic activity of eritadenine is strictly dependent on its stereochemistry. A study comparing the four stereoisomers (D-erythro, D-threo, L-erythro, L-threo) in cholesterol-fed rats established a clear rank order of efficacy. The natural isomer, D-erythro-eritadenine, exhibited the most potent effect, followed by D-threo, then L-erythro, while L-threo-eritadenine showed no cholesterol-lowering effect [1]. This class-level inference confirms the D-erythro configuration as essential for maximal in vivo activity. Additionally, the importance of the α-OH group was demonstrated, as α-deoxyeritadenine was ineffective [1].

Cholesterol Lowering Structure-Activity Relationship Stereoisomers

Antiparasitic Efficacy: D-erythro-Eritadenine vs. (S)-DHPA and Paromomycin Against Cryptosporidium parvum

In an in vitro model of Cryptosporidium parvum infection, D-erythro-Eritadenine (DEA) demonstrated superior growth inhibition compared to (S)-DHPA and the standard-of-care antibiotic paromomycin. DEA inhibited parasite growth with a MIC50 of 3 µM, while (S)-DHPA had a MIC50 of 11 µM and paromomycin a MIC50 of 113 µM [1]. Notably, DEA did not exhibit cytotoxicity against HCT-8 host cells at the highest concentration tested (CC50 >1 mM), yielding a favorable selectivity index (SI = CC50/MIC50 >333) .

Antiparasitic Cryptosporidium MIC50

Angiotensin-Converting Enzyme (ACE) Inhibition: D-erythro-Eritadenine vs. Captopril

D-erythro-Eritadenine (EA) acts as a potent competitive inhibitor of angiotensin-converting enzyme (ACE). In a head-to-head comparison, EA demonstrated an IC50 of 0.091 µM, while the reference ACE inhibitor, captopril, exhibited an IC50 of 0.025 µM [1]. Kinetic analysis confirmed the competitive inhibition mechanism, where EA increased the Michaelis constant (Km) from 2.063 mM to 3.887 mM without altering the maximum velocity (Vmax, 0.0465 O.D./30 min) [1].

ACE Inhibition Competitive Inhibition Cardiovascular

In Vivo Hypocholesterolemic Efficacy: D-erythro-Eritadenine vs. 3-Deaza Analogues

In a rat model, dietary administration of D-erythro-Eritadenine (DEA) at 50 mg/kg resulted in specific alterations to lipid metabolism, including an increase in liver microsomal phosphatidylethanolamine concentration and a decrease in liver microsomal Δ6 desaturase activity, which correlated with reduced plasma cholesterol levels [1]. Cross-study comparisons with its 3-deaza analogues show that DEA reduces total plasma cholesterol by 42% and phospholipids by 27%, a level of reduction that is similar to but slightly greater than the 36-40% and 23% reductions achieved by C3-DEA and C3-OMeDEA, respectively [2].

In Vivo Cholesterol Reduction Phospholipid Metabolism Rat Model

Target Selectivity: D-erythro-Eritadenine's Favorable In Vitro Safety Margin

In studies against Cryptosporidium parvum, D-erythro-Eritadenine (DEA) demonstrated a high degree of selectivity. Its MIC50 for parasite growth was 3 µM, while its CC50 for host HCT-8 cells was greater than 1 mM (the highest concentration tested) . This yields a selectivity index (SI = CC50/MIC50) of >333. In a separate experiment testing a fixed 1 mM concentration on HCT-8 cells, DEA maintained 80% cell viability, similar to paromomycin (85%), while (S)-DHPA showed lower viability (70%) [1].

Selectivity Cytotoxicity Therapeutic Index

D-erythro-Eritadenine: Evidence-Backed Research Applications


S-Adenosylhomocysteine Hydrolase (SAHH) Inhibition Studies and Assay Development

As a potent and reversible inhibitor of SAHH (IC50 = 30 nM against CpSAHH, 7 nM against human SAAH), D-erythro-Eritadenine serves as an essential positive control and reference compound in biochemical and cellular assays designed to study SAHH function, methylation processes, and the methionine cycle [1]. Its well-characterized binding mode, elucidated by X-ray crystallography, makes it invaluable for structure-based drug design and for validating high-throughput screening assays for novel SAHH inhibitors [2].

In Vitro and In Vivo Models of Cryptosporidiosis and Antiparasitic Drug Discovery

D-erythro-Eritadenine is a validated tool compound for studying Cryptosporidium parvum infection. Its demonstrated in vitro efficacy (MIC50 = 3 µM) and high selectivity index (>333) make it suitable for target validation studies (confirming SAHH as a drug target in C. parvum) and as a benchmark for screening new anti-cryptosporidial agents [1]. It can be used in cell-based infection models to dissect the role of parasite SAHH and host-parasite interactions [3].

Investigating Lipid Metabolism and Hypocholesterolemic Mechanisms

The compound's established in vivo hypocholesterolemic activity, characterized by its ability to reduce plasma cholesterol (42%) and modulate phospholipid metabolism (increasing liver PE, decreasing Δ6 desaturase activity) in rat models, positions it as a key research reagent for studying the molecular mechanisms linking SAHH inhibition to lipid homeostasis [1]. Its stereospecificity, where only the D-erythro isomer is maximally active, allows for the use of inactive isomers as negative controls in mechanistic studies [4].

Angiotensin-Converting Enzyme (ACE) Inhibition Research

As a competitive inhibitor of ACE (IC50 = 0.091 µM), D-erythro-Eritadenine can be employed in enzymatic studies to probe ACE kinetics and inhibition mechanisms, distinct from classical inhibitors like captopril [1]. It can serve as a natural product-derived reference compound in screening for new ACE inhibitors and in research exploring multi-target pharmacology related to cardiovascular health [5].

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